molecular formula C18H24O12 B8098762 Asperulosidicacid

Asperulosidicacid

Cat. No.: B8098762
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-GRSPEYSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperulosidicacid is a useful research compound. Its molecular formula is C18H24O12 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gestational Diabetes Mellitus (GDM) Treatment : Asperulosidic acid has shown potential in alleviating placental oxidative stress and inflammatory responses in GDM. It acts by suppressing NF-κB and MAPK signaling pathways, thus decreasing blood glucose and regulating inflammatory cytokines and oxidative stress biomarkers (Wu, Gai, & Zhang, 2022).

  • Quality Control in Herbal Medicine : Asperulosidic acid is used as an index compound for the quality control of Junesnow, a medicinal plant. Thin layer chromatography and high-performance liquid chromatography methods are employed to identify and quantify asperulosidic acid in herbal preparations (Hong-lian, 2015).

  • Analytical Method Development : A method for quantifying asperulosidic acid in medicinal powder using high-performance liquid chromatography has been developed. This method adheres to international guidelines for system suitability, specificity, linearity, precision, and accuracy (Nguyen et al., 2022).

  • Phytochemical Studies : Asperulosidic acid has been isolated from various plants, contributing to the understanding of their chemical constituents and potential medicinal properties. These studies often involve advanced spectroscopic methods for structural determination (Takamura et al., 2007).

  • Anti-Inflammatory Research : Investigations into the anti-inflammatory effects of asperulosidic acid have shown that it can suppress the production of pro-inflammatory cytokines and mediate inflammatory responses via inhibition of NF-κB and MAPK signaling pathways in cell-based studies (He et al., 2018).

  • Content Determination in Functional Foods : The content of asperulosidic acid in Noni juice, a functional food, is determined using high-performance liquid chromatography. This is crucial for assessing the quality and potential health benefits of Noni juice (Jian-gu, 2014).

Properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10?,11+,12-,13?,14?,15?,17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-GRSPEYSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.